molecular formula C10H13NO2S5 B3186902 Varacin CAS No. 134029-48-4

Varacin

Cat. No.: B3186902
CAS No.: 134029-48-4
M. Wt: 339.6 g/mol
InChI Key: HIKCOAGMCNIBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Varacin is a bicyclic organosulfur compound originally isolated from marine ascidians, such as those from the Polycitor and Lissoclinum genera . It features an unusual and structurally challenging benzopentathiepin ring, a cyclic structure incorporating five sulfur atoms, which is central to its potent biological activity . This compound and its synthetic analogues have been the subject of significant research efforts due to their compelling antimicrobial and antitumour properties . In anticancer research, this compound and its analogues have demonstrated the ability to induce dose-dependent apoptotic cell death in cancer cells through a p53-independent pathway . This is a valuable mechanism as it remains effective in cancers where the p53 tumor suppressor gene is mutated. The apoptosis is primarily triggered via the extrinsic pathway, involving caspase-8 activation and a reactive oxygen species (ROS)-mediated reduction of XIAP (X-linked inhibitor of apoptosis protein) . Furthermore, this compound is known to exhibit acid-promoted and photo-induced DNA-damaging activities, contributing to its cytotoxic effects . Beyond oncology, this compound has shown notable antimicrobial activity. It has demonstrated efficacy against Gram-positive bacteria such as Bacillus subtilis and exhibits antifungal properties against Candida albicans . Researchers value this compound as a tool for studying novel cell death mechanisms and for developing new therapeutic leads. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134029-48-4

Molecular Formula

C10H13NO2S5

Molecular Weight

339.6 g/mol

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4,5-benzopentathiepin-9-yl)ethanamine

InChI

InChI=1S/C10H13NO2S5/c1-12-7-5-6(3-4-11)9-10(8(7)13-2)15-17-18-16-14-9/h5H,3-4,11H2,1-2H3

InChI Key

HIKCOAGMCNIBMP-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C(=C1)CCN)SSSSS2)OC

Canonical SMILES

COC1=C(C2=C(C(=C1)CCN)SSSSS2)OC

Other CAS No.

134029-48-4

Origin of Product

United States

Chemical Synthesis and Analog Design Strategies

Total Synthesis Approaches to Varacin

The total synthesis of this compound has been a significant endeavor in organic chemistry due to its complex and challenging pentathiepin ring system. wikipedia.orgresearchgate.net Total synthesis involves the de novo chemical generation of the compound from simple, readily available starting materials. routledge.com

Development of Novel Thiocyanate (B1210189) Methodologies

Novel synthetic methods involving aryl thiocyanates have been developed and applied to the total synthesis of this compound, extending the utility of the thiocyanate functional group. canada.ca A regioselective preparation of these compounds was achieved through a novel electrophilic aromatic thiocyanation using in situ-generated N-thiocyanatosuccinimide (NTS). canada.ca The reaction of aromatic thiocyanates with SmI₂ presumably generated samarium(III) thiolates, which proved reactive with various electrophiles and also participated in catalyzed coupling reactions with aryl halides. canada.ca This methodology demonstrated efficacy in the total synthesis of this compound. canada.ca

New Synthetic Pathways and Efficiency Enhancements

Significant progress has been made in developing new synthetic pathways to access the pentathiepin core found in this compound and its analogs. researchgate.netresearchgate.net These advancements aim to improve efficiency and yield. For instance, a new route to the synthesis of this compound and related compounds has been described. acs.org The pentathiepin core can be accessed through various synthetic techniques that have progressed over decades. researchgate.net Modern synthesis planning software, combining human ingenuity with artificial intelligence, is also being used to propose multi-step synthetic pathways for complex molecules, which could potentially be applied to this compound synthesis in the future. labmanager.com

Semisynthesis and Derivatization from Natural Precursors

Semisynthesis, or partial synthesis, involves using compounds isolated from natural sources as starting materials, which are then chemically altered to yield the desired product. routledge.comscripps.edurroij.com This approach is particularly useful when the natural precursor is more readily available than the final target molecule or to generate structural analogs not found in nature. rroij.com While this compound is a natural product itself, semisynthesis and derivatization from related natural precursors or intermediates can be explored to obtain this compound or its derivatives. Natural compounds serve as important scaffolds for drug development, and approaches to natural bioactive compound discovery include semisynthesis from parent natural precursors. routledge.commdpi.com Derivatization of natural compounds is a common strategy in natural product chemistry. researchgate.netmdpi.com

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives have been actively pursued to explore their biological activities and structure-activity relationships. wikipedia.orgacs.orgnih.govresearchgate.netresearchgate.netontosight.ai These efforts involve creating compounds with modifications to the this compound structure while retaining the core benzopentathiepin or a related polysulfur system. Synthetic this compound analogues have been investigated for their antimicrobial and antitumour properties. wikipedia.org Examples include benzotrithioles and benzotrithiole oxides, which are synthetic analogues of varacins. acs.org A new synthetic this compound analogue, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), has been synthesized and studied for its biological effects. researchgate.net this compound acetate (B1210297) is another derivative of interest in medicinal chemistry. ontosight.ai

Synthesis of Specific Analogue Classes

Research has explored the synthesis of various this compound analogues to investigate the structure-activity relationships and improve their therapeutic potential. These analogues often feature modifications to the polysulfur ring or the attached side chain.

Benzotrithiole and Benzotrithiole Oxide Analogues

Benzotrithiole and benzotrithiole oxide analogues represent a class of this compound derivatives with a smaller three-sulfur ring system. The synthesis of these analogues has been explored, and some benzotrithiole oxides have shown photo-induced DNA-cleaving properties. polyu.edu.hk One synthetic route involves the conversion of vanillin (B372448) through a series of reactions to yield N-(Boc)-4-methylamino-6,7-dimethoxy-1,2,3-benzotrithiole 2-oxide. nih.gov This compound can then undergo photochemical rearrangement upon UV irradiation (300 nm) to form the corresponding 1-oxide isomer. nih.govthieme-connect.denii.ac.jp For instance, N-(Boc)-4-methylamino-6,7-dimethoxy-1,2,3-benzotrithiole 3-oxide was purified after irradiation and subsequently reacted with trifluoroacetic acid to yield 4-methylamino-6,7-dimethoxy-1,2,3-benzotrithiole 3-oxide trifluoroacetate (B77799) (VCA-1). nih.gov

PEGylated Benzopolysulfanes

To improve water solubility and potentially alter pharmacokinetic properties, PEGylated benzopolysulfanes structurally similar to this compound have been synthesized. medkoo.comacs.orgamazonaws.comfigshare.comdntb.gov.ua These compounds feature a poly(ethylene glycol) (PEG) group attached to the benzopolysulfane core, typically through an amide bond. acs.org Synthesis of these analogues has yielded compounds with varying numbers of sulfur atoms in the polysulfane chain (e.g., x = 3-7 and 9). acs.org Studies have shown that the presence of the PEG group can significantly enhance water solubility compared to unsubstituted benzopolysulfanes. acs.org For example, a 50-fold improvement in water solubility was observed for PEGylated derivatives based on intrinsic solubility measurements. acs.org The PEGylated benzopolysulfanes have also been examined for their stability and their propensity to undergo equilibration and desulfuration reactions. acs.org

Ceramide Conjugates

Ceramide conjugates of benzopolysulfanes have been synthesized as a strategy to create new anticancer compounds. medkoo.comreferencecitationanalysis.comnih.govnih.gov One such conjugate involved the synthesis of a benzopentasulfane with a ceramide attached via an amide bond to the 7-position of the heterocycle structure. nih.govnih.gov This synthesis was accomplished in 8 steps. nih.govnih.gov The ceramide substituent on the benzopolysulfane appears to play a role in enhancing activity in certain cell lines. nih.gov

Halogenated and Substituted Benzopentathiepin-6-amines

The synthesis of halogenated and other substituted benzopentathiepin-6-amines has been explored to develop this compound analogues with modified biological activities. nih.govmetabolomicsworkbench.orgnih.govdntb.gov.uansc.runih.gov A number of substituted benzopentathiepin-6-amines and their analogues lacking the polysulfur ring have been synthesized and evaluated for antimicrobial activity. nih.govresearchgate.net For instance, trifluoroacetamide (B147638) 14, a substituted benzopentathiepin-6-amine, demonstrated high antibacterial activity against Staphylococcus aureus (MRSA strain). nih.govresearchgate.net The introduction of halogen atoms and other substituents on the benzopentathiepin core allows for tuning the chemical and biological properties of these this compound analogues.

Methodologies for Analog Library Generation

Generating libraries of this compound analogues is a crucial step in drug discovery to explore a wide range of structural variations and identify compounds with improved properties. Methodologies for analog library generation in medicinal chemistry often involve combinatorial chemistry techniques and computational tools. mygov.inosdd.net These approaches utilize sets of building blocks and reaction fragment pairs to synthesize numerous different compounds rapidly. mygov.inosdd.net Software tools can automate the process of generating combinatorial libraries by replacing fragments on a starting molecule with bioisosteric replacements. mygov.in These generated libraries can then be filtered based on properties such as Lipinski filters and clustered based on similarity. mygov.in While the specific methodologies applied to this compound analog library generation are not detailed in the provided search results, general approaches in combinatorial chemistry and computational design are relevant to this process. mygov.inosdd.net

Structural Elucidation and Physicochemical Characterization Methods in Research

Spectroscopic Techniques for Structural Determination

The determination of Varacin's structure relied heavily on a combination of powerful spectroscopic techniques. These methods probe the molecular framework in different ways, and when used in concert, they provide a detailed and unambiguous picture of atomic connectivity and spatial arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were all instrumental in this process mdpi.comacs.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry provides a very precise measurement of a compound's mass, which allows for the determination of its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules. For this compound, ESI-HRMS was used to establish its molecular formula as C₁₀H₁₃NO₂S₅ uobasrah.edu.iq. This information is critical as it provides the exact number of each type of atom present in the molecule, which is a necessary constraint for determining the structure.

TechniqueIonCalculated Mass (m/z)Measured Mass (m/z)
ESI-HRMS[M+H]⁺339.9679Within experimental error

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and any conjugated systems.

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. Different types of bonds vibrate at characteristic frequencies, so the IR spectrum provides a fingerprint of the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching in the amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching for the methoxy groups, and C=C stretching for the aromatic ring mdpi.comlibretexts.org.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Methoxy)1000 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about electronic transitions within a molecule, and it is particularly useful for identifying conjugated systems. The substituted benzene (B151609) ring in this compound constitutes a chromophore that absorbs UV light. The position of the maximum absorbance (λmax) is characteristic of the specific aromatic system mdpi.comlibretexts.org.

ChromophoreExpected λmax (nm)
Substituted Benzene Ring~250 - 290

By integrating the data from all these spectroscopic and spectrometric methods, researchers were able to confidently assign the novel and complex structure of this compound, a significant achievement in the field of natural product chemistry.

X-ray Crystallography for Absolute Structure Determination of Derivatives

This compound is a chiral molecule, but it is typically isolated from its natural source as a racemate, a 1:1 mixture of two enantiomers. Standard X-ray crystallography on a racemic crystal does not typically allow for the assignment of the absolute configuration of a specific enantiomer. To overcome this challenge, a common and powerful strategy is the use of a chiral auxiliary. researchgate.netwikipedia.org A chiral auxiliary is an enantiomerically pure compound with a known absolute configuration that can be temporarily attached to the molecule of interest.

This method involves reacting the racemic this compound with the chiral auxiliary to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques like fractional recrystallization or chromatography.

In the case of this compound, its primary amine functional group can be derivatized. For instance, a reaction with a chiral isocyanate, such as (S)-(+)-1-(1-naphthylethyl) isocyanate, converts the this compound enantiomers into a pair of diastereomeric urea derivatives. nih.gov Once a single diastereomer is isolated in pure form and suitable crystals are grown, its three-dimensional structure can be determined with high precision using single-crystal X-ray diffraction. nih.gov

The resulting crystal structure reveals the relative arrangement of all atoms within the diastereomeric molecule. Since the absolute stereochemistry of the chiral auxiliary portion is already known, the absolute configuration of the this compound portion of the molecule can be unequivocally determined. wikipedia.orglibretexts.org This powerful technique provides definitive proof of the molecule's spatial arrangement, which is crucial for understanding its biological activity and interactions.

Table 1: Conceptual Steps for Absolute Configuration Determination of this compound
StepDescriptionMolecule(s) InvolvedOutcome
1. Starting MaterialThis compound is isolated as a racemic mixture of two enantiomers.(R)-Varacin and (S)-VaracinInseparable by standard crystallization.
2. DerivatizationThe racemic mixture is reacted with a single enantiomer of a chiral auxiliary.(R/S)-Varacin + (S)-AuxiliaryFormation of two diastereomers.
3. SeparationThe diastereomers are separated based on their different physical properties.(R)-Varacin-(S)-Auxiliary and (S)-Varacin-(S)-AuxiliaryIsolation of a single, pure diastereomer.
4. Crystallization & X-ray AnalysisThe pure diastereomer is crystallized and analyzed by X-ray diffraction.Crystal of (R)-Varacin-(S)-Auxiliary (example)Determination of the 3D structure.
5. AssignmentThe known configuration of the auxiliary allows for the assignment of the this compound moiety's absolute configuration.(R)-VaracinUnambiguous determination of absolute configuration.

Mechanistic Research of Biological Activities Preclinical Focus

Elucidation of Cytotoxic and Antiproliferative Mechanisms

Varacin, a marine-derived polysulfide, and its synthetic analogs have demonstrated significant cytotoxic and antiproliferative activities in preclinical studies. The core of its biological action is linked to its unique chemical structure, particularly its benzopentathiepin ring, which is a seven-membered ring containing a chain of five sulfur atoms. Early research suggested that the cytotoxicity of this compound, which is comparable to that of the established chemotherapeutic agent doxorubicin, could be attributed to its ability to cleave DNA through an oxidative mechanism. nih.govnih.gov The cytotoxic effects of this compound and its analogs are not limited to cancer cells, as they have also shown activity against bacteria and fungi.

The investigation into this compound's antiproliferative effects has revealed a complex mechanism of action. Studies on various human cancer cell lines show that pentathiepins, the class of compounds to which this compound belongs, exert potent cytotoxic and antiproliferative activity. nih.govnih.gov This activity is closely associated with the induction of oxidative stress and apoptosis. nih.gov The specific chemical structure fused to the sulfur ring can modulate the biological responses, suggesting that the anticancer activity of this class of compounds can be optimized through structural modifications. nih.govresearchgate.net

A primary mechanism underlying this compound's cytotoxicity is its ability to induce DNA damage. nih.gov The authentic molecular structure of this compound is capable of causing DNA cleavage with high efficiency, a process that is notably dependent on the presence of thiols such as mercaptoethanol. nih.gov Furthermore, the DNA-cleaving activity of this compound is significantly enhanced in acidic environments, a characteristic that could potentially be exploited for targeted therapy, as the microenvironment of solid tumors is often acidic. nih.gov

Direct evidence for the DNA-damaging capabilities of the benzopentathiepin scaffold comes from studies on simple analogs like 7-methylbenzopentathiepin, which was shown to be a potent, thiol-dependent DNA-cleaving agent. nih.gov This confirmed that the benzopentathiepin structure itself is capable of causing DNA strand breaks under physiologically relevant conditions. nih.gov

Preclinical research has demonstrated that this compound and its related pentathiepin compounds induce both single- and double-strand DNA breaks. nih.gov The cleavage of plasmid DNA is a common assay used to demonstrate this effect, where the conversion of supercoiled plasmid DNA (form I) to the open-circular form (form II) indicates a single-strand break. nih.gov Further cleavage results in the linear form, indicating a double-strand break. Studies on various pentathiepins confirm a clear connection between their ability to provoke oxidative stress and their capacity to damage DNA in the form of both single- and double-strand breaks. nih.govnih.gov

The formation of DNA double-strand breaks by this compound analogs has been further validated in cellular models. For instance, a synthetic analog of this compound C was shown to induce the phosphorylation of histone H2AX (forming γ-H2AX) in a dose-dependent manner. nih.gov The formation of γ-H2AX is a sensitive biomarker for DNA double-strand breaks, thus confirming this mode of action in a cellular context. nih.gov The induction of these DNA lesions is a critical event that can trigger cell cycle arrest and apoptotic cell death, contributing to the compound's antiproliferative effects.

The unique pentathiepin ring of this compound is central to its DNA-cleaving mechanism. While the precise reactive species have not been definitively identified as specific entities like thiozone (S₃), the proposed mechanism involves the generation of reactive sulfur species from the polysulfur chain. nih.govresearchgate.net This process is critically dependent on the presence of thiols, such as the endogenous antioxidant glutathione (B108866) (GSH). researchgate.net

The interaction between the pentathiepin and a thiol is thought to generate reactive sulfur precursors. nih.gov These highly reactive species are believed to be the ultimate agents responsible for the oxidative damage to DNA. nih.govresearchgate.net This hypothesis is supported by the observation that the DNA cleavage activity of pentathiepins is contingent upon the presence and concentration of thiols. nih.gov The degradation of the pentathiepin compound occurs concurrently with the induction of its cytotoxic effects, lending further support to the idea that a reactive intermediate is formed upon its interaction with thiols. researchgate.net

A significant component of this compound's mechanism of action is the induction of oxidative stress. nih.gov Pentathiepins, as a class, are known to create oxidative stress by generating reactive species. nih.govnih.gov This disruption of the cell's normal redox balance is intrinsically linked to its DNA-damaging and pro-apoptotic effects. The ability of these compounds to induce the formation of intracellular reactive oxygen species (ROS) has been demonstrated in multiple cancer cell lines. nih.gov There is a direct correlation between the compounds' potential to boost ROS levels and their efficacy as DNA cleaving agents, highlighting the central role of oxidative stress in their cytotoxic mechanism. nih.gov

This compound and its analogs actively modulate the cellular redox status, primarily by increasing the intracellular levels of ROS. nih.gov This increase in ROS creates a state of oxidative stress, where the production of oxidants overwhelms the cell's antioxidant capacity. The consequences of this redox imbalance are widespread, leading to oxidative damage to critical macromolecules, including lipids, proteins, and DNA. nih.gov The resulting damage contributes significantly to the antiproliferative and cytotoxic outcomes observed with these compounds.

A key molecular target contributing to the induction of oxidative stress by this compound is the antioxidant enzyme glutathione peroxidase 1 (GPx1). nih.govnih.gov Pentathiepins have been identified as a novel and potent class of GPx1 inhibitors. nih.govresearchgate.net GPx1 plays a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of hydrogen peroxide and organic peroxides, using glutathione (GSH) as a reductant. researchgate.net

By inhibiting GPx1, this compound effectively cripples a key component of the cell's antioxidant defense system. nih.govresearchgate.net This inhibition prevents the detoxification of harmful peroxides, leading to their accumulation and a subsequent increase in oxidative stress. researchgate.net Enzyme kinetic studies have shown that pentathiepins can act as potent inhibitors of GPx1, with some analogs being significantly more potent than previously known inhibitors like mercaptosuccinic acid. researchgate.net This targeted inhibition of a critical antioxidant enzyme is a major factor in the redox dysregulation and cytotoxicity induced by this compound. nih.govnih.govresearchgate.net

Induction of Oxidative Stress and Redox Dysregulation

Impact on Cellular Glutathione (GSH) Levels

Preclinical research indicates that this compound-1 (VCA-1), an analog of this compound, significantly enhances the intracellular generation of reactive oxygen species (ROS) in cancer cells. nih.govnih.gov This increase in ROS is a critical component of its anticancer mechanism, leading to oxidative stress. nih.gov Cellular glutathione (GSH) is a primary endogenous antioxidant that neutralizes ROS to protect the cell from oxidative damage. researchgate.netmdpi.com An excessive production of ROS, as induced by VCA-1, can overwhelm and deplete the cellular GSH pool. nih.govresearchgate.net

The pivotal role of oxidative stress in the activity of VCA-1 is highlighted by experiments involving the antioxidant N-acetyl cysteine (NAC), a precursor for GSH synthesis. nih.govnih.gov Pretreatment of cancer cells with NAC markedly reduces the levels of intracellular ROS induced by VCA-1 and protects the cells from apoptosis. nih.gov This finding suggests that the biological effects of VCA-1 are heavily dependent on the generation of an oxidative cellular environment, which is intrinsically linked to the status of cellular GSH levels. nih.govnih.gov While direct measurement of GSH depletion following VCA-1 treatment is not explicitly detailed, the reversal of its apoptotic effects by an antioxidant strongly implies that VCA-1's mechanism involves overwhelming the cellular antioxidant defenses, in which GSH plays a crucial role. nih.gov

Apoptosis Induction Pathways

This compound analog VCA-1 has been shown to induce dose-dependent apoptotic cell death in cancer cells through specific, well-defined signaling pathways. nih.govnih.gov

The apoptotic cell death induced by VCA-1 occurs primarily through the extrinsic apoptosis pathway, which is dependent on the activation of caspases. nih.govnih.gov Mechanistic studies in HCT116 human colorectal cancer cells revealed a time-dependent cleavage, and therefore activation, of caspase-8 and caspase-3 upon treatment with VCA-1. nih.gov Caspase-8 is a key initiator caspase in the extrinsic pathway, while caspase-3 is a final executioner caspase. frontiersin.org Notably, the cleavage of caspase-9, the initiator caspase for the intrinsic (mitochondrial) pathway, was not observed, indicating a specific mode of action that favors the extrinsic route of apoptosis induction. nih.gov

A significant finding from preclinical studies is that VCA-1's ability to induce apoptosis is independent of the tumor suppressor protein p53 status. nih.govnih.gov This was demonstrated by comparing its effects on paired cell lines with and without functional p53. VCA-1 induced similar levels of apoptosis in both HCT116 p53-wild-type and HCT116 p53-knockout colon cancer cells. nih.gov This p53-independent action was confirmed in another pair of cell lines, the p53-expressing U2OS and the p53-deficient saos2 osteosarcoma cells. nih.govnih.gov Since many chemotherapeutic agents rely on a functional p53 to be effective, the ability of VCA-1 to bypass this requirement makes it a potentially valuable agent for treating cancers with p53 mutations, which are common and often associated with drug resistance. nih.gov

Table 1: Effect of this compound-1 on Apoptosis in Relation to p53 Status
Cell LineCancer Typep53 StatusApoptotic Response to this compound-1Reference
HCT116 p53-WTColon CancerWild-TypeDose-dependent apoptosis observed nih.govnih.gov
HCT116 p53-KOColon CancerKnockoutSimilar level of apoptosis to WT nih.govnih.gov
U2OSOsteosarcomaWild-TypeDose-dependent apoptosis observed nih.govnih.gov
saos2OsteosarcomaDeficientSimilar level of apoptosis to WT nih.govnih.gov

The X-linked inhibitor of apoptosis protein (XIAP) is a potent endogenous inhibitor of caspases, particularly caspase-3. nih.gov Research has shown that a reduction in the cellular levels of XIAP is a critical event in VCA-1-induced apoptosis. nih.govnih.gov Treatment with VCA-1 resulted in a noticeable decrease in XIAP protein levels in the cancer cell lines tested. nih.gov The essential role of this reduction was confirmed in experiments where the forced overexpression of XIAP markedly prevented VCA-1-induced apoptosis. nih.govnih.gov This demonstrates that the downregulation of XIAP is a key mechanistic step that allows for the execution of the apoptotic program. Further investigation suggests that the reduction in XIAP is a consequence of the oxidative stress induced by VCA-1, as pretreatment with the antioxidant N-acetyl cysteine, but not a general caspase inhibitor, could prevent the VCA-1-mediated reduction of XIAP. nih.govnih.gov

Modulation of Cellular Processes and Molecular Targets

The induction of dose-dependent apoptosis by this compound and its analog, VCA-1, directly inhibits the proliferation of cancer cells and their ability to form colonies. nih.govacs.org By triggering programmed cell death, VCA-1 effectively reduces the number of viable cells in human colorectal and osteosarcoma cell lines. nih.gov This cytotoxic activity prevents the sustained cell division required for tumor growth and the establishment of new tumor cell colonies. nih.gov The anti-proliferative effects are observed in a dose-dependent manner, indicating that as the concentration of VCA-1 increases, a greater fraction of cancer cells undergoes apoptosis, leading to a more pronounced inhibition of cell population growth. nih.gov This fundamental cytotoxic effect underscores the potential of this compound compounds to suppress tumor expansion by directly eliminating cancer cells. nih.govacs.org

Table 2: Summary of this compound-1 Mechanistic Actions
MechanismKey Molecular EventOutcomeReference
ROS InductionIncreased intracellular Reactive Oxygen SpeciesInduces oxidative stress, contributes to apoptosis nih.govnih.gov
Apoptosis PathwayActivation of Caspase-8 and Caspase-3Induction of extrinsic, caspase-dependent apoptosis nih.gov
p53-IndependenceEffective in both p53-WT and p53-KO cellsBypasses common mechanism of drug resistance nih.govnih.gov
IAP ModulationReduction of XIAP protein levelsDisinhibition of caspases, promotion of apoptosis nih.govnih.gov
Anti-ProliferationInduction of dose-dependent cell deathInhibition of cancer cell growth and colony formation nih.govacs.org
Interaction with Cellular Thiols, Enzymes, and Transcription Factors

Preclinical research has demonstrated that the biological activity of this compound and its analogues is significantly influenced by their interaction with cellular thiols. The core mechanism appears to be a thiol-dependent cleavage of DNA. Studies have shown that this compound is a potent DNA-cleaving agent, with its efficacy being notably enhanced in the presence of thiols. microbiologyinfo.comnih.gov This suggests that intracellular thiol-containing molecules, such as glutathione, may act as cofactors in the bioactivation of this compound, leading to the generation of reactive species that can induce DNA strand breaks.

The DNA-cleaving activity of this compound is also reportedly promoted by acidic environments, which could be relevant in the microenvironment of tumors or within specific cellular compartments. microbiologyinfo.com While the primary evidence points towards DNA as a major target, the interaction with thiols suggests a broader potential for redox modulation within the cell. Thiol groups are critical for the function of numerous enzymes and transcription factors, and their modification can lead to significant alterations in cellular signaling and function. However, direct evidence from preclinical studies detailing specific interactions of this compound with a wide range of enzymes and transcription factors, beyond the context of its thiol-mediated DNA damaging effects, is currently limited.

Potential Interaction with Voltage-Dependent Anion Channel (VDAC)

To date, there is no direct preclinical research available that has investigated the potential interaction of this compound with the Voltage-Dependent Anion Channel (VDAC). VDAC is a crucial protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites between the mitochondria and the cytosol, and it is a known target for some therapeutic agents. The absence of studies in this area means that the potential for this compound to modulate mitochondrial function through direct interaction with VDAC remains an open question.

Influence on Gene Expression (e.g., BDNF, CREB, 5-HT1A receptor)

Preclinical studies on a synthetic analogue of this compound, TC-2153, have provided insights into the compound's potential to modulate gene expression in the brain. In a study using a mouse model, chronic administration of TC-2153 was found to significantly increase the messenger RNA (mRNA) levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. nih.gov BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity, and its upregulation is a known mechanism of action for several antidepressant medications.

The same study also investigated the expression of the gene for cAMP response element-binding protein (CREB), a transcription factor that plays a vital role in neuronal plasticity and is often downstream of BDNF signaling. nih.gov While the direct impact on CREB was noted as part of the investigation, the primary reported finding was the significant increase in BDNF gene expression. The influence of this compound or its analogues on the gene expression of the 5-HT1A receptor has not been specifically detailed in the available preclinical literature.

The table below summarizes the findings related to the effect of the this compound analogue TC-2153 on gene expression in the hippocampus of mice.

GeneEffect of TC-2153 AdministrationSignificance
BDNF Increased mRNA levelsSuggests a potential role in modulating neuroplasticity
CREB InvestigatedPart of the signaling pathway of interest
Investigation of Acetylcholine-Binding Protein (AChBP) Affinity

There are currently no available preclinical studies that have investigated the binding affinity of this compound for the Acetylcholine-Binding Protein (AChBP). AChBP is a soluble protein that is a structural and functional homologue of the ligand-binding domain of nicotinic acetylcholine (B1216132) receptors (nAChRs). It is frequently used as a model system to screen and characterize the binding of ligands to nAChRs. Without such studies, the potential for this compound to interact with this important class of receptors remains unknown.

Antimicrobial Mechanisms of Action

Antibacterial Activity and Bacterial DNA Ligase as a Potential Target

The antibacterial activity of this compound is thought to be primarily linked to its ability to induce DNA damage. As previously mentioned, this compound is a potent, thiol-dependent DNA-cleaving agent. microbiologyinfo.comnih.gov This mechanism is a well-established strategy for antibacterial action, as damage to bacterial DNA can inhibit replication and transcription, ultimately leading to cell death.

While bacterial DNA ligase is a validated target for some antibacterial agents, there is no direct preclinical evidence to suggest that this compound specifically inhibits this enzyme. Instead, the available data points towards a more direct mechanism of DNA strand scission. It is plausible that the DNA cleavage induced by this compound creates an overwhelming number of DNA breaks that saturate the bacterial DNA repair machinery, including DNA ligase, leading to the observed antibacterial effect.

Antifungal Activity

While this compound has been reported to possess antifungal properties, the specific preclinical research detailing its mechanism of action against fungal pathogens is not available in the reviewed scientific literature. General antifungal mechanisms often involve the disruption of the fungal cell wall, interference with the integrity of the cell membrane through inhibition of ergosterol (B1671047) synthesis, or the inhibition of essential fungal enzymes.

Given this compound's known ability to cleave DNA in the presence of thiols, it is conceivable that a similar mechanism could contribute to its antifungal effects. Fungal cells, like bacterial and mammalian cells, rely on the integrity of their DNA for survival. If this compound is able to enter fungal cells and interact with intracellular thiols, the resulting DNA damage could inhibit fungal growth and replication. However, this remains a hypothesis in the absence of direct preclinical studies investigating the antifungal mode of action of this compound. Further research is required to elucidate the specific molecular targets and pathways involved in this compound's activity against fungi.

Antiviral Activity

Extensive searches of preclinical research literature have not yielded specific studies on the antiviral activity of the chemical compound this compound. The primary focus of the existing scientific investigation into this compound and its analogues has been on their potent anticancer properties.

While research into similarly named compounds, such as Barakacin, has shown antiviral effects against certain plant viruses like the Tobacco Mosaic Virus (TMV), this activity is distinct and should not be attributed to this compound. At present, there is no available data from preclinical studies to support or describe any antiviral mechanism or efficacy for this compound against any type of virus. Therefore, no detailed research findings or data tables on the antiviral activity of this compound can be provided.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Bioactivity

SAR studies on varacin and its analogs have highlighted the critical role of specific parts of the molecule in mediating its biological effects.

Role of the Benzopentathiepin Core and Polysulfur Ring

The benzopentathiepin core, containing a five-membered polysulfur ring fused to a benzene (B151609) ring, is a defining feature of this compound and related natural products nih.govresearchgate.net. Research indicates that the presence of this polysulfur linkage is essential for the observed biological activity, particularly antiproliferative effects nih.gov. Analogs lacking the polysulfur ring, such as 1,2-benzenedithiol, have shown significantly reduced or negligible activity nih.gov. The lability of the polysulfur ring is suggested to play a role in the mechanism of action, potentially through the release of reactive sulfur species like S₃ nih.gov.

Influence of Sulfoxide (B87167) Group Presence

While the core polysulfur ring is critical, the presence and configuration of a sulfoxide group can also be significant for the biological activity of polysulfur-containing compounds ontosight.aiebi.ac.uk. Although specific detailed SAR data solely on the sulfoxide group in this compound itself is limited in the provided context, studies on related compounds with chiral sulfoxide groups have shown that the stereochemistry at the sulfoxide center can substantially affect binding affinity to biological targets smu.edu. Sulfoxides are polar functional groups that can influence a molecule's interactions and properties wikipedia.org.

Impact of Adjacent Amine Groups

This compound and some of its natural and synthetic analogs feature amine groups adjacent to the benzopentathiepin core nih.govresearchgate.net. The presence and nature of these amine groups can impact bioactivity kjphotocon.org. For instance, N,N-dimethyl-5-(methylthio)this compound, a derivative of this compound with modified amine and thioether substituents, also exhibits high cytotoxicity researchgate.net. The basicity and potential for interaction with biological molecules can be influenced by the amine functionality nih.gov. The concept of adjacent functional groups influencing reactivity and biological activity is well-established in organic chemistry and SAR studies glenresearch.comlumiprobe.comglenresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities amazon.commedcraveonline.comwikipedia.org. These models can then be used to predict the activity of new, untested compounds jocpr.commedcraveonline.com. While the provided search results mention QSAR in the context of other compound classes nih.gov, and the general principles of QSAR jocpr.comamazon.commedcraveonline.comwikipedia.org, specific detailed QSAR studies focused solely on this compound were not extensively detailed within the provided snippets. However, the principles of QSAR would involve correlating molecular descriptors (representing structural and physicochemical features) of this compound and its analogs with their measured biological activities (e.g., IC₅₀ values) to build predictive models jocpr.comamazon.com.

Relationship between Physicochemical Properties (e.g., Solubility) and Activity

The physicochemical properties of a compound, such as solubility, lipophilicity, and ionization state, play a significant role in its biological activity by influencing its absorption, distribution, metabolism, and excretion (ADME) pharmaguideline.compharmafeatures.comslideshare.netnih.gov. For this compound and other benzopolysulfanes, low water solubility has been identified as a challenge for their development as therapeutic agents nih.govnih.gov. Studies have shown that improving the water solubility of benzopolysulfane analogs, for example, through PEGylation, can lead to enhanced antiproliferative activity nih.govacs.org. This suggests a direct relationship between improved solubility and increased biological effectiveness, likely due to better bioavailability and interaction with biological targets in an aqueous environment pharmaguideline.comhama-univ.edu.sy.

Table 1: Relationship between Solubility and Antiproliferative Activity of Benzopolysulfanes

Compound ClassSolubility Improvement (vs. unsubstituted)Antiproliferative Activity (vs. unsubstituted)
PEGylated Benzopolysulfanes~50-fold nih.govacs.org1.2–5.8 times lower IC₅₀ values nih.govacs.org
Unsubstituted BenzopolysulfanesLow nih.govnih.govHigher IC₅₀ values nih.govacs.org

Note: Antiproliferative activity is indicated by IC₅₀ values; lower values indicate higher potency.

This data indicates that enhancing the solubility of benzopolysulfanes, including this compound analogs, can significantly improve their biological activity nih.govacs.org.

Table 2: Illustrative IC₅₀ Values for this compound and Analogs

CompoundCell LineIC₅₀ ValueReference
This compound (2)HeLa0.26 μg/mL (synthetic analog ethylaminobenzopentathiepin) nih.gov nih.gov
This compound (3)HCT 116 (colon cancer)0.05 μg/mL (IC₉₀) mdpi.com
Ceramide-benzopolysulfane conjugate (1)MDA-MB-23110-12 μM nih.gov
Ceramide-benzopolysulfane conjugate (1)DU14510-12 μM nih.gov
1,2-benzenedithiol (5)MDA-MB-231> 30 μM nih.gov
1,2-benzenedithiol (5)DU145> 30 μM nih.gov

Note: IC₅₀ values represent the concentration required for 50% inhibition of cell growth. IC₉₀ represents 90% inhibition.

This table provides examples of the range of activities observed for this compound and some related polysulfanes, illustrating the impact of structural differences on potency nih.govmdpi.com.

Preclinical Research Methodologies and Models

In Vitro Assay Development and Implementation

The preclinical evaluation of Varacin and its analogs has extensively utilized in vitro cell culture models to determine their antiproliferative and cytotoxic effects against various cancer cell lines. The natural pentathiepin, this compound, was initially identified for its potent cytotoxic activity against a human colon tumor cell line nih.govacs.org. Subsequent research has confirmed the high cytotoxicity of pentathiepins across a range of human cancer cell lines, with IC50 values often in the low-micromolar or even sub-micromolar range nih.gov.

A study on a synthetic analog of this compound C, named this compound-1 (VCA-1), demonstrated dose-dependent apoptotic cell death in different cancer cells. This effect was observed to be independent of the p53 tumor suppressor protein status. Similar levels of apoptosis were induced in HCT116 p53-wild-type versus HCT116 p53-knockout colon cancer cells, as well as in p53-expressing U2OS and p53-deficient Saos-2 osteosarcoma cancer cells nih.gov.

The cytotoxic potency of a series of pentathiepins was evaluated across a panel of 14 human cancer cell lines derived from various tissues. The results, summarized in the table below, show that leukemia and ovarian cancer cell lines were among the most sensitive to these compounds nih.gov.

Cell LineCancer TypeMean IC50 (µM) for Pentathiepins 1-6
A2780Ovarian0.58
A2780cisOvarian (Cisplatin-resistant)0.58
A427LungNot specified
A549/ATCCLungNot specified
CCRF-CEMLeukemia0.42
DLD-1ColonNot specified
HCT-116ColonNot specified
LCLC-103HLungNot specified
MCF-7Breast1.39
MDA-MB-231Breast1.39
MIA PaCa-2Pancreatic2.34
Panc-1Pancreatic2.34
SRLeukemia0.42

This compound and related pentathiepins have been identified as inhibitors of the antioxidant enzyme glutathione (B108866) peroxidase 1 (GPx1) researchgate.netnih.govnih.gov. GPx1 plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. The inhibition of this enzyme by pentathiepins is considered a key part of their anticancer mechanism, as cancer cells are more vulnerable to oxidative stress due to their elevated metabolism nih.gov.

Biochemical assays are employed to determine the inhibitory activity of these compounds on GPx1. These assays typically monitor the enzymatic activity of GPx1 in the presence of the inhibitor. Enzyme kinetic studies have shown that pentathiepins act as reversible inhibitors of GPx1 researchgate.netnih.gov. The inhibitory potency of some pentathiepins has been found to be significantly higher than that of mercaptosuccinic acid, a known GPx1 inhibitor nih.gov.

Importantly, studies have also investigated the selectivity of these compounds. At concentrations that effectively inhibit GPx1, no significant inhibition of other antioxidant enzymes such as superoxide dismutase, catalase, thioredoxin reductase, or glutathione reductase was observed nih.govnih.gov. This selectivity is crucial for developing targeted anticancer therapies.

A key mechanism of cytotoxicity for many anticancer agents is the induction of DNA damage. While early research suggested that the cytotoxicity of pentathiepins like this compound could be due to their ability to cleave DNA through an oxidative mechanism, more recent studies have further elucidated this process nih.gov. The formation of reactive oxygen species due to GPx1 inhibition can lead to DNA strand breaks nih.gov.

A highly sensitive and specific molecular marker for DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, which is then referred to as γ-H2AX nih.gov. The formation of γ-H2AX can be detected using immunofluorescence microscopy, where it appears as distinct foci at the sites of DSBs nih.gov. This assay allows for the quantification of DNA damage in cells following treatment with a potential anticancer compound nih.govcancer.gov. Although pentathiepins are known to cause DNA strand breaks, specific studies employing the γ-H2AX assay to quantify DNA damage directly induced by this compound were not identified in the available research. However, this technique remains a standard and valuable tool in the preclinical assessment of DNA-damaging agents.

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of this compound research, it is instrumental in quantifying two key events: apoptosis (programmed cell death) and the generation of intracellular reactive oxygen species (ROS).

A study on the this compound analog, VCA-1, demonstrated that its treatment of cancer cells led to an enhancement of intracellular ROS generation and induced apoptosis nih.gov. Flow cytometry is a standard method for measuring these phenomena. To detect apoptosis, cells are often stained with Annexin V, a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane in apoptotic cells bio-rad-antibodies.comnih.govqmul.ac.uk. A viability dye, such as propidium iodide (PI), is typically used in conjunction with Annexin V to differentiate between early apoptotic, late apoptotic, and necrotic cells bio-rad-antibodies.comnih.gov.

For the measurement of intracellular ROS, cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are commonly used. Once inside the cell, H2DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence, which can be measured by flow cytometry, is proportional to the level of intracellular ROS assaygenie.combmglabtech.com.

In Vivo Preclinical Models for Efficacy and Mechanism Exploration

To evaluate the anticancer potential of a compound in a living organism, in vivo preclinical models are essential. Mouse xenograft models are a widely used platform in cancer research. These models involve the transplantation of human cancer cells or tumors into immunocompromised mice mdpi.com. The absence of a functional immune system in these mice prevents the rejection of the human cells, allowing the tumor to grow.

These models are valuable for assessing the efficacy of a potential anticancer drug in a more complex biological environment than in vitro cell cultures. Researchers can monitor the effect of the compound on tumor growth, and in some cases, on metastasis mdpi.com. While there is extensive literature on the use of mouse xenograft models to test the efficacy of various anticancer agents, specific studies detailing the evaluation of this compound in such models were not found in the reviewed literature. Nevertheless, this methodology represents a standard and critical step in the preclinical development of any promising anticancer compound like this compound.

Animal Models for Neurological Effects (e.g., Anticataleptic Activity, BDNF Gene Expression)

While direct studies on the neurological effects of this compound in animal models, such as those assessing anticataleptic activity or Brain-Derived Neurotrophic Factor (BDNF) gene expression, are not extensively documented in publicly available research, the broader class of sulfur-containing compounds and marine natural products has been a subject of investigation for their neuroprotective potential. These studies provide a framework for how this compound's neurological effects could be hypothetically investigated.

Natural sulfur compounds have been explored for their role in mental health and neurological disorders, with some studies suggesting they may offer neuroprotective benefits by exhibiting antioxidant and anti-inflammatory properties. nih.gov For instance, dietary sulfur is crucial for various physiological processes, including brain function. nih.gov Supplementing with sulfur-rich diets has shown encouraging results in animal models of neurological conditions like Alzheimer's disease and Parkinson's disease. nih.gov Some natural sulfur compounds are believed to prevent the downregulation of BDNF-dependent synaptic plasticity, which is crucial for neuronal health and cognitive function. nih.gov

Marine natural products, a category that includes this compound, are also recognized for their potential to modulate the gut-brain axis and exert neuroprotective effects. acs.org Alterations in gut microbiota have been linked to changes in the expression of pro-survival BDNF in the hippocampus. acs.org Given that many marine-derived compounds possess antioxidant and anti-inflammatory properties, they are considered promising candidates for mitigating neurodegeneration. acs.org

Future preclinical research on this compound could employ rodent models to investigate its potential neurological effects. For example, to assess anticataleptic activity, a haloperidol-induced catalepsy model in rats or mice could be utilized. In such a model, the ability of this compound to reduce the duration of catalepsy would be measured. To evaluate its impact on BDNF, researchers could administer this compound to animal models of neurodegenerative diseases and subsequently measure BDNF mRNA and protein levels in specific brain regions like the hippocampus using techniques such as quantitative PCR and ELISA.

Table 1: Representative Animal Models for Assessing Neurological Effects of Sulfur-Containing and Marine-Derived Compounds

Model Compound Type Studied Observed Effects Potential Application for this compound
Rodent models of neurodegenerative diseasesNatural sulfur compoundsImproved cognitive parameters, reduced neuroinflammation nih.govInvestigation of neuroprotective and anti-inflammatory properties
Animal models of mental disordersSulfur-rich dietsAntidepressant effects, prevention of BDNF downregulation nih.govAssessment of mood-regulating and neurotrophic potential
Mouse models of gut dysbiosisMarine natural productsModulation of gut microbiota, changes in hippocampal BDNF expression acs.orgStudy of effects on the gut-brain axis and neuronal plasticity

Mouse Infection Models for Antimicrobial Efficacy

Direct evidence from mouse infection models detailing the in vivo antimicrobial efficacy of this compound is limited in the current body of scientific literature. However, the known antimicrobial properties of related polysulfide-containing natural products, such as those found in garlic, provide a basis for postulating the potential efficacy and investigatory methodologies for this compound. researchgate.net Organic polysulfides are recognized for a range of biological activities, including antibacterial and antifungal properties. researchgate.net

To evaluate the in vivo antimicrobial efficacy of this compound, established mouse infection models could be employed. These models are crucial for understanding how a compound performs in a complex biological system, beyond in vitro tests. A common approach involves inducing a localized or systemic infection in mice with a clinically relevant pathogen, such as Staphylococcus aureus or Pseudomonas aeruginosa.

For a localized infection model, a skin or soft tissue infection could be created by subcutaneous or intramuscular injection of the bacteria. For a systemic infection, bacteria can be administered intravenously or intraperitoneally. Following the establishment of the infection, this compound would be administered, and its efficacy would be assessed by monitoring survival rates and determining the bacterial load in various organs (e.g., spleen, liver, kidneys) at specific time points post-treatment. The bacterial load is quantified by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

A hypothetical study design to assess this compound's efficacy in a mouse model of a systemic S. aureus infection is presented below.

Table 2: Hypothetical Study Design for this compound Efficacy in a Mouse Infection Model

Parameter Description
Animal Model Immunocompetent or neutropenic mice
Pathogen Methicillin-resistant Staphylococcus aureus (MRSA)
Infection Route Intraperitoneal injection
Treatment Groups Vehicle control, this compound (various doses), Vancomycin (positive control)
Outcome Measures 24-hour survival rate, Bacterial load (CFU/g) in spleen and liver

This type of study would provide critical data on the potential of this compound as a therapeutic agent for bacterial infections.

Computational and Chemoinformatics Approaches

While specific and detailed computational studies focused solely on this compound are not widely published, the methodologies of molecular docking and theoretical chemistry are frequently applied to understand the bioactivity of natural products, including those containing polysulfide moieties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and elucidating mechanisms of action. For a compound like this compound, molecular docking could be employed to explore its potential interactions with various protein targets relevant to its observed cytotoxic or hypothetical antimicrobial and neurological activities.

For instance, based on the known anticancer properties of some polysulfides, this compound could be docked against key proteins involved in cancer cell proliferation and survival. Similarly, to investigate its potential antimicrobial mechanism, docking studies could be performed against essential bacterial enzymes. One study on substituted benzopentathiepin-6-amines suggested through QSAR analysis and molecular docking that bacterial DNA ligase might be a target for their antibacterial activity against S. aureus. nih.gov

The process would involve obtaining the 3D structure of this compound and the target protein (from databases like the Protein Data Bank or through homology modeling). Docking software would then be used to predict the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, between this compound and the active site of the target protein.

Table 3: Potential Molecular Docking Targets for this compound

Potential Activity Example Protein Target Rationale
AnticancerBcl-2 family proteinsInhibition of apoptosis is a hallmark of cancer.
AntimicrobialBacterial DNA gyraseA well-established target for antibiotics.
NeurologicalMonoamine oxidase (MAO)An enzyme involved in the metabolism of neurotransmitters.

Theoretical Chemistry and Molecular Modeling

Theoretical chemistry and molecular modeling provide insights into the structural and electronic properties of molecules, which can help in understanding their reactivity and biological activity. For a molecule with a unique structural feature like the benzopentathiepin ring of this compound, these methods can be particularly enlightening.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations could be applied to this compound to understand its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information can provide clues about its reactivity and stability. For example, computational studies on polysulfides have used DFT to elucidate their reaction mechanisms with nucleophiles, which is relevant to their biological activity. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interaction with biological macromolecules over time. An MD simulation could reveal how this compound binds to a target protein and the stability of the resulting complex, providing a more dynamic picture than static molecular docking. These computational approaches are valuable for rationalizing the bioactivity of natural products and for guiding the design of new analogs with improved properties. researchgate.net

Natural Occurrence and Biogeochemical Context

Marine Sources of Varacin

This compound and its analogues are primarily isolated from marine invertebrates, specifically from sessile, filter-feeding animals known as ascidians, or sea squirts. wikipedia.org These organisms are a rich source of unique and biologically active secondary metabolites. researchgate.netnih.gov

The first isolation of this compound was from a marine ascidian, and subsequent research has identified several species as sources for this and related polysulfide compounds. acs.orgcuny.edusemanticscholar.org Notably, species within the genera Lissoclinum and Polycitor are recognized producers of these unique chemical structures. researchgate.net For instance, this compound and three other related antimicrobial polysulfides—varacins A, B, and C—were isolated from the Far Eastern ascidian Polycitor sp. researchgate.netnih.gov The genus Lissoclinum is also an exceptional source of structurally intriguing antimicrobial polysulfides. researchgate.net

Table 1: Selected Ascidian Sources of this compound and Related Polysulfides

GenusSpeciesFamilyOrderClass
Polycitorsp.PolycitoridaeAplousobranchiaAscidiacea
LissoclinumvareauDidemnidaeAplousobranchiaAscidiacea
LissoclinumperforatumDidemnidaeAplousobranchiaAscidiacea
Lissoclinumsp.DidemnidaeAplousobranchiaAscidiacea

While ascidians are the source from which this compound is isolated, there is growing evidence to suggest that the true producers are symbiotic marine microorganisms residing within the host animal. nih.govresearchgate.net Ascidians are filter-feeders that host a diverse community of microbes, and these symbionts are believed to be responsible for the biosynthesis of many of the natural products attributed to the host. nih.gov This symbiotic relationship is a common theme in marine natural products chemistry, where complex molecules are often the product of microbial metabolism. nih.gov Marine bacteria, in particular, are known to produce a vast array of bioactive compounds, and it is proposed that the unique benzopolysulfane structure of this compound originates from such associated microorganisms. researchgate.netnih.gov

Broader Distribution in Natural Products

Polysulfide-containing compounds are not exclusive to the marine environment. They are also found in terrestrial organisms, most notably in plants from the genus Allium. However, there are significant structural and biochemical differences between these classes of compounds.

The genus Allium, which includes garlic (Allium sativum) and onions (Allium cepa), is well-known for producing a variety of organosulfur compounds. mdpi.commdpi.com These compounds are responsible for the characteristic aroma and flavor of these plants. Unlike the cyclic, aromatic benzopentathiepin structure of this compound, the polysulfides in Allium species are typically acyclic (open-chain) molecules. mdpi.com

The biosynthetic origin also differs significantly. In Allium plants, the primary sulfur compounds are stable cysteine sulfoxide (B87167) precursors, such as alliin, stored within the plant's cells. mdpi.com When the plant tissue is damaged (e.g., by cutting or crushing), the enzyme alliinase is released and cleaves these precursors into unstable thiosulfinates, like allicin. These thiosulfinates then rapidly decompose into a variety of volatile disulfides, trisulfides, and other sulfur compounds (e.g., diallyl trisulfide). mdpi.commdpi.com This is a defensive chemical reaction triggered by physical disruption. In contrast, this compound is a stable metabolite isolated directly from the ascidian host, likely produced through a distinct biosynthetic pathway within its microbial symbionts. researchgate.net

Table 2: Comparison of this compound with Polysulfides from Allium Species

CharacteristicThis compound (Marine Source)Allium Polysulfides (Terrestrial Source)
Source Organism Marine ascidians (e.g., Polycitor sp., Lissoclinum sp.) and their microbial symbionts. researchgate.netTerrestrial plants (e.g., Allium sativum (garlic), Allium cepa (onion)). mdpi.com
Chemical Structure Cyclic benzopentathiepin (an aromatic ring fused to a seven-membered ring containing five sulfur atoms). acs.orgPrimarily acyclic (linear) disulfides and trisulfides (e.g., diallyl trisulfide, dipropyl disulfide). mdpi.commdpi.com
Biochemical Context Stable secondary metabolite, likely produced by symbiotic microorganisms. researchgate.netGenerated upon tissue damage via enzymatic conversion of stable precursors (cysteine sulfoxides) by alliinase. mdpi.com

Challenges and Future Directions in Varacin Research

Advancements in Synthetic Methodologies for Novel Analogues

The unique and challenging structure of Varacin, specifically its pentathiepin ring, has made it a popular target for total synthesis efforts. wikipedia.org Advancements in synthetic methodologies are crucial for generating novel this compound analogues. Recent work has focused on developing new and efficient synthetic routes for organic polysulfanes, which are related to this compound's structure. rsc.org For instance, researchers have synthesized cyclic organopolysulfanes, including a cyclic pentasulfane (B1198444) analogue of this compound, using precursors like 3,4-dihydroxy benzoic acid. rsc.org These synthetic efforts have shown that the resulting pentasulfane can exist in equilibrium with other polysulfanes in the presence of elemental sulfur. rsc.org The development of new synthetic methods for seven-membered heterocyclic compounds containing sulfur atoms is an ongoing area of study, driven by the search for new bioactive molecules for medicinal chemistry. researchgate.net

Deeper Understanding of Molecular Targets and Pathways

A more profound understanding of this compound's molecular targets and the biological pathways it influences is essential for rational drug design and development. While this compound and its synthetic analogues have been investigated for antimicrobial and antitumour properties, their precise modes of action at the molecular level are not yet fully understood. wikipedia.orgpolyu.edu.hk Research into related polysulfane natural products suggests they can donate H2S, which is associated with various physiological properties, including anti-inflammation, antioxidant, anticancer, and cardioprotective effects. rsc.org Identifying the specific molecular targets and signaling pathways modulated by this compound is a key challenge. Targeted therapies in oncology, for example, often focus on specific molecules and receptors involved in cancer development and progression, highlighting the importance of understanding these interactions. ontargetonco.com Natural products, in general, often exhibit a broader range of targets compared to synthetic compounds designed for a single target, which can include oncogenes and tumor suppressor genes. nih.gov Further research is needed to elucidate the specific molecular mechanisms by which this compound exerts its biological effects.

Optimization of Biological Activity through Structure-Based Design

Optimizing the biological activity of this compound and its analogues can be significantly advanced through structure-based design approaches. This involves designing and optimizing new therapeutic agents based on the three-dimensional structures of their biological targets. drugdiscoverynews.com By understanding the interactions between a potential drug candidate and its target at the molecular level, researchers can rationally design compounds that fit precisely into binding sites with optimal affinity and specificity. drugdiscoverynews.com Although the precise molecular targets of this compound are still being elucidated, the design and synthesis of structural analogues of this compound B and C have been undertaken with the aim of clarifying their modes of action. polyu.edu.hk Studies on synthetic this compound analogues have demonstrated that structural modifications can influence their biological activity, such as cytotoxicity and the ability to inhibit colony formation of tumor cells. researchgate.net Structure-based drug design leverages computational techniques to predict how potential drug candidates might interact with a target site, guiding the synthesis and experimental testing of new compounds in iterative cycles of design, synthesis, and testing to refine their biological activity. drugdiscoverynews.com

Addressing Preclinical Translational Hurdles

Translating promising preclinical findings of this compound and its analogues into clinical applications faces several hurdles. Translational research, the process of moving discoveries from the lab to patient care, involves navigating complex challenges from preclinical studies to commercialization. cytivalifesciences.com Key difficulties include bridging the gap between science and business, navigating the regulatory approval process, building scalable workflows, managing and analyzing large datasets, and accessing necessary talent and expertise. cytivalifesciences.com For novel therapeutic modalities, inherent complexity, targeted delivery, manufacturing, and safety evaluation present significant challenges. drugdiscoverynews.com Preclinical models, such as human skin explants and organotypic cultures, can provide early insights into drug efficacy and safety in a physiologically relevant context for new therapeutic strategies. reprocell.com Overcoming these preclinical translational hurdles requires robust evidence to support a drug's efficacy and safety, which is essential for navigating regulatory requirements and streamlining the approval process for targeted medicines. pharmalex.com

Exploration of New Therapeutic Avenues Beyond Initial Discoveries

The exploration of new therapeutic avenues for this compound extends beyond its initial identification as an antimicrobial and antitumor agent. While these properties are significant, the unique chemical structure of this compound and its polysulfane nature suggest potential in other areas. The ability of related organic polysulfanes to donate H2S points towards potential applications related to H2S-mediated physiological effects, which include anti-inflammatory and cardioprotective properties. rsc.org The discovery of new genes linked to specific pathways, such as the IL-17 pathway in psoriasis, highlights how identifying novel targets can open exciting new opportunities for developing therapies that go beyond existing treatments. reprocell.com Similarly, understanding this compound's interaction with biological systems at a deeper level could reveal its potential in modulating other pathways relevant to various diseases. For example, research into other natural products has explored their activity against targets like the p53-MDM2 pathway, suggesting diverse potential applications for natural product-derived compounds. nih.gov Identifying novel therapeutic avenues requires continued research into the molecular mechanisms of this compound's action and its effects on different cellular processes and signaling pathways. ontargetonco.comqiagen.com

Integration of Advanced Spectroscopic and Computational Techniques in Research

The integration of advanced spectroscopic and computational techniques is increasingly vital in this compound research to gain deeper insights into its structure, reactivity, and interactions with biological targets. Advanced computational methods, combined with experimental techniques, are fundamental in modern molecular sciences for understanding molecular properties and interactions. rsc.orgresearchgate.net Spectroscopic techniques, such as EPR, UV/Vis, IR/Raman, XAS/XES, and Mössbauer spectroscopy, provide experimental data on molecular structure and electronic properties. rsc.org Computational quantum chemistry methods can predict molecular geometry, electronic excitation frequencies, vibrational frequencies, and other properties, aiding the interpretation of experimental spectra. researchgate.net This synergy is crucial for studying new molecules and understanding their behavior. rsc.orgresearchgate.net In the context of drug design, computational techniques like molecular modeling and docking are used to design compounds that interact favorably with target proteins. drugdiscoverynews.comresearchgate.net Integrating these techniques can help researchers better understand how this compound and its analogues interact with biological molecules, predict their activity, and guide the design of more effective compounds.

Q & A

Q. What are the key steps in the synthesis of Varacin, and what methodological challenges are encountered during its preparation?

this compound is synthesized via an 11-step process involving strategic placement of sulfur atoms and functional groups. Key steps include:

  • Attachment of methoxy groups to adjacent carbons on a diene precursor.
  • Addition of dimethyl acrylate to form a benzene ring.
  • Sequential introduction of sulfur atoms using CS₂ and Cl₂S₂.
  • Spontaneous cyclization of the pentathiepin ring (five sulfur atoms), a critical but unexpected step . Challenges : Sulfur’s instability, competing reactions between sulfur rings and ethylamine groups, and regioselectivity of substituents. Solutions include optimizing reaction conditions (e.g., temperature, catalysts) and using HPLC for purification .

Q. How is this compound’s structure confirmed, and which spectroscopic techniques are most effective for its characterization?

  • Nuclear Magnetic Resonance (NMR) : Determines the positions of methoxy groups, ethylamine, and sulfur connectivity.
  • Infrared (IR) Spectroscopy : Identifies functional groups like S–S bonds.
  • High-Pressure Liquid Chromatography (HPLC) : Ensures purity and isolates intermediates. Cross-referencing with natural this compound’s spectral data is critical for validation .

Q. What experimental models are used to evaluate this compound’s biological activity against Candida albicans and tumor cells?

  • Antifungal assays : Minimum inhibitory concentration (MIC) tests against C. albicans biofilms.
  • Cytotoxicity studies : Human colon tumor cell lines (e.g., HCT-116) are treated with this compound to assess IC₅₀ values.
  • DNA interaction assays : Gel electrophoresis to detect DNA strand breaks, suggesting a potential mechanism of action .

Advanced Research Questions

Q. How can researchers address contradictions between this compound’s in vitro antifungal efficacy and its potential toxicity in mammalian cells?

  • Dose-response profiling : Compare therapeutic indices (TI = IC₅₀ mammalian cells / MIC fungal cells) to identify safe dosage ranges.
  • Mechanistic studies : Use fluorescence microscopy to track cellular uptake and localization, distinguishing fungal vs. mammalian cell targeting.
  • Structural analogs : Modify the pentathiepin ring or ethylamine group to reduce off-target effects while retaining antifungal activity .

Q. What strategies can improve the stability of this compound’s pentathiepin ring in aqueous environments for pharmacological applications?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to stabilize the sulfur ring.
  • Formulation : Encapsulate this compound in liposomes or cyclodextrins to shield reactive sulfur atoms.
  • pH optimization : Conduct stability studies across physiological pH ranges to identify degradation triggers .

Q. How should researchers design studies to resolve conflicting data on this compound’s DNA-binding specificity?

  • Comparative assays : Use intercalators (e.g., ethidium bromide) and minor-groove binders (e.g., Hoechst 33258) in competition assays.
  • Computational modeling : Molecular docking simulations to predict binding sites on DNA.
  • Single-crystal X-ray diffraction : Resolve this compound-DNA co-crystal structures for atomic-level insights .

Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in this compound analogs?

  • Fragment-based design : Systematically modify substituents (e.g., methoxy, ethylamine) and assess changes in bioactivity.
  • QSAR modeling : Correlate electronic/steric properties (Hammett constants, logP) with MIC/IC₅₀ values.
  • Metabolic profiling : Use LC-MS to track degradation pathways and identify pharmacophores .

Methodological Considerations

  • Reproducibility : Document reaction conditions (solvent, temperature, catalysts) meticulously, and deposit raw spectral data in open-access repositories .
  • Data interpretation : Use statistical tools (e.g., ANOVA for bioactivity comparisons) and address outliers via sensitivity analyses .
  • Literature gaps : Prioritize studies on this compound’s pharmacokinetics and resistance mechanisms in fungi, areas currently underreported .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.